2-(2-Bromo-4-methylphenyl)acetic acid
Description
Overview of Halogenated Phenylacetic Acids
Halogenated phenylacetic acids constitute a significant class of aromatic carboxylic acid derivatives that possess enhanced biological activity and synthetic utility compared to their non-halogenated counterparts. The parent compound, phenylacetic acid, is a white solid with a distinctive honey-like odor that occurs naturally as a catabolite of phenylalanine in biological systems. This fundamental aromatic carboxylic acid has found extensive applications in pharmaceutical synthesis, serving as a precursor for penicillin G production and diclofenac synthesis, while also functioning as an auxin plant hormone with antimicrobial properties.
The incorporation of halogen atoms into the phenylacetic acid framework introduces profound changes in both chemical reactivity and biological properties. Theoretical studies employing density functional theory calculations at the B3LYP level have demonstrated that halogen substitution, particularly with fluorine, chlorine, and bromine, significantly alters the electronic structure of these molecules. The halogen substituents modify bond angles and lengths within the aromatic ring system, with the internal bond angle at the carbon atom bearing the halogen increasing to accommodate the larger atomic radius of heavier halogens. These structural modifications directly influence the compound's acidity, with computational analyses revealing distinct differences in proton dissociation energies among halogenated derivatives.
Halogenated phenylacetic acids exhibit enhanced anti-proliferative and anti-tumor properties against various cancer cell lines, demonstrating particular efficacy against estrogen receptor positive cells. The substitution pattern and nature of the halogen substituent determine the magnitude of these biological effects, with systematic structure-activity relationships emerging from comparative studies. Furthermore, the incorporation of halogens facilitates subsequent synthetic transformations through established cross-coupling methodologies, making these compounds valuable synthetic intermediates for accessing more complex molecular architectures.
Historical Context and Discovery
The historical development of phenylacetic acid chemistry traces back to the 1930s when researchers first identified its function as a plant growth promoter, establishing its role as an auxin phytohormone. Early investigations by Haagen Smit, Went, Zimmerman, and Wilcoxon laid the foundation for understanding phenylacetic acid's biological significance, although much of the comprehensive research on this compound occurred between the 1960s and 1980s. During this period, scientists extensively characterized the compound's bioactivity and distribution across various biological systems, including bacteria, fungi, algae, and land plants.
The transition from studying the parent phenylacetic acid to investigating its halogenated derivatives emerged from the recognition that halogen substitution could enhance biological activity and provide new synthetic opportunities. Classical halogenation methods, particularly the Hell-Volhard-Zelinsky reaction, provided early access to α-halogenated carboxylic acids through treatment with molecular halogens and catalytic phosphorus trihalides. This reaction mechanism involves initial formation of an acyl halide from the carboxylic acid substrate, followed by enolization and subsequent halogenation at the α-carbon position.
The specific compound this compound represents a more sophisticated target that combines both aromatic and aliphatic halogenation concepts. Its development coincided with advances in selective bromination methodologies that could distinguish between different aromatic positions while preserving the carboxylic acid functionality. The emergence of efficient synthetic protocols for preparing this compound has been driven by its potential applications in pharmaceutical chemistry and its utility as a synthetic intermediate for accessing more complex molecular targets.
Relevance in Contemporary Chemical Research
Contemporary chemical research has witnessed a resurgence of interest in halogenated phenylacetic acids, driven by advances in both synthetic methodology and applications in medicinal chemistry. Recent developments in α-selective chlorination techniques have provided efficient preparative methods for accessing α-chlorophenylacetic acids and their analogues bearing various para-substituents. These methodologies employ catalytic phosphorus trichloride and trichloroisocyanuric acid under solvent-free conditions, enabling rapid synthesis of desired products in high yields while avoiding competing electrophilic aromatic chlorination.
Modern synthetic approaches to halogenated phenylacetic acids have expanded beyond traditional methods to include metal-free borylation strategies that enable site-selective carbon-hydrogen bond functionalization. These contemporary methodologies demonstrate the versatility of phenylacetic acid derivatives as substrates for diverse chemical transformations, particularly in the context of drug discovery and development. The ability to selectively introduce functional groups at specific positions within these molecular frameworks has opened new avenues for structure-activity relationship studies and optimization of biological properties.
| Synthetic Method | Substrate Requirements | Reaction Conditions | Yield Range | Key Advantages |
|---|---|---|---|---|
| α-Selective Chlorination | Para-substituted phenylacetic acids | Catalytic PCl₃, TCCA, solvent-free, rapid reaction | High yields | Avoids aromatic chlorination, broad substrate scope |
| Hell-Volhard-Zelinsky | Carboxylic acids with α-protons | Molecular halogens, catalytic PX₃ | Variable | Classical method, well-established mechanism |
| Metal-free Borylation | α-Naphthamides, phenylacetic derivatives | 60°C, 16 hours, pinacol workup | Moderate to high | Site-selective C-H functionalization |
The relevance of this compound in contemporary research extends to its role as a synthetic intermediate for accessing complex molecular architectures. Recent patent literature describes improved synthetic methodologies for related brominated phenylacetic acids, emphasizing the industrial importance of these compounds. The development of high-yielding synthetic routes with minimal by-product formation demonstrates the commercial viability of these synthetic targets and their integration into larger manufacturing processes.
Computational studies have provided detailed insights into the conformational preferences and electronic properties of halogenated phenylacetic acids, revealing that most conformations are stabilized through hyperconjugative effects. Nuclear magnetic resonance and infrared spectroscopic analyses confirm that variation in medium polarity produces minimal changes in conformational populations, indicating robust structural preferences that persist across different chemical environments. These fundamental studies provide the theoretical foundation for rational design of new derivatives with optimized properties for specific applications.
Scope and Objectives of the Outline
The scope of this analysis encompasses a comprehensive examination of this compound from multiple perspectives, integrating structural characterization, synthetic methodology, and contemporary research applications. The primary objective is to provide a thorough understanding of this compound's chemical properties while highlighting its significance within the broader context of halogenated aromatic carboxylic acid chemistry. This investigation draws upon recent advances in both theoretical computational chemistry and experimental synthetic methodology to present a complete picture of the compound's characteristics and potential applications.
The structural analysis component focuses on the molecular properties that distinguish this compound from other halogenated derivatives and the parent phenylacetic acid. Key molecular descriptors, including molecular weight of 229.07 g/mol, specific stereochemical features, and electronic distribution patterns, provide the foundation for understanding reactivity and biological properties. The InChI key VENUNMMLXJLOCO-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates database searches and computational studies.
| Molecular Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₉BrO₂ | Defines elemental composition and molecular weight |
| CAS Number | 31881-86-4 | Unique chemical identifier for regulatory and commercial purposes |
| Molecular Weight | 229.07 g/mol | Critical for stoichiometric calculations and analytical methods |
| Purity Specification | 0.95 (95%) | Commercial availability standard for research applications |
| SMILES Notation | CC1=CC(=C(C=C1)CC(=O)O)Br | Computer-readable structural representation |
The synthetic methodology objective addresses both historical developments and contemporary innovations in preparing this compound and related compounds. This includes detailed examination of reaction mechanisms, optimization strategies, and scalability considerations that influence practical applications. The analysis of multiple synthetic approaches provides insights into the most efficient and cost-effective methods for accessing this molecular target while minimizing environmental impact and maximizing atom economy.
Contemporary research applications represent a critical component of this analysis, highlighting the compound's role in current scientific investigations and potential future developments. This includes examination of its utility as a synthetic intermediate for pharmaceutical targets, its involvement in mechanistic studies of halogenated aromatic systems, and its potential applications in materials science and catalysis research. The integration of computational predictions with experimental observations provides a comprehensive framework for understanding the compound's behavior across diverse chemical environments and reaction conditions.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENUNMMLXJLOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31881-86-4 | |
| Record name | 2-(2-bromo-4-methylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s known that similar compounds with indole and benzimidazole moieties have been used in the discovery of innovative drugs.
Mode of Action
It’s known that compounds with similar structures can undergo free radical reactions. In these reactions, the compound interacts with its targets, leading to changes in the molecular structure.
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (22907) and its solid physical form suggest that it may have certain bioavailability characteristics.
Result of Action
Similar compounds have been associated with a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromo-4-methylphenyl)acetic acid. For instance, the compound is recommended to be stored in a sealed container in a dry room temperature environment, suggesting that moisture and temperature could affect its stability.
Biological Activity
2-(2-Bromo-4-methylphenyl)acetic acid is a substituted aromatic carboxylic acid characterized by a bromine atom and a methyl group on the phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in drug development.
- Molecular Formula : C10H11BrO2
- Molecular Weight : Approximately 229.07 g/mol
- CAS Number : 31881-86-4
- Structural Representation :
Synthesis
The synthesis of this compound typically involves:
- Bromination of 4-methylphenol .
- Addition of acetic acid .
- Optimization through variations in reaction conditions (temperature, time, concentration) to enhance yield and purity.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. These properties are essential for developing treatments for conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been suggested as a mechanism behind its analgesic activity, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound is attributed to its structural features that facilitate binding interactions with target proteins or enzymes. Its halogenated nature enhances its reactivity, potentially allowing it to modulate various biochemical pathways .
Case Studies and Research Findings
A study conducted on derivatives of bromoacetic acids highlighted the potential of such compounds in inhibiting cholinesterase activity, which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's . The findings suggest that modifications in the molecular structure can significantly affect the biological activity.
Comparative Biological Activity Table
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- 2-(2-Bromo-4-methylphenyl)acetic acid is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a building block for drugs targeting a range of conditions, including inflammation and pain management.
- Development of P2X7 Receptor Modulators :
- Antimicrobial Activity :
Case Study 1: Synthesis of Novel Antimicrobials
A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as a precursor for novel antimicrobial agents. The synthesized compounds showed promising activity against various bacterial strains, indicating potential clinical applications.
Case Study 2: P2X7 Modulators
Research published in pharmaceutical journals explored the synthesis of P2X7 receptor modulators derived from this compound. These compounds were evaluated for their efficacy in reducing inflammatory responses in preclinical models, showcasing their potential for therapeutic use .
Comparison with Similar Compounds
Key Observations:
Methyl (CH₃) at C4 is electron-donating via inductive effects, slightly reducing the acidity of the carboxylic acid group compared to electron-withdrawing groups like Br or OCH₃ . Methoxy (OCH₃) substituents enhance resonance stabilization, influencing crystal packing via hydrogen bonding (e.g., O–H⋯O dimers in C₉H₉BrO₃ analogs) .
Crystallographic Behavior: Compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid crystallize in the monoclinic space group P2₁/c, with a dihedral angle of 78.15° between the acetic acid group and the aromatic ring . The methyl analog may exhibit similar packing but with adjusted angles due to reduced steric bulk compared to OCH₃.
Preparation Methods
Hydrolysis of Methylphenyl Acetic Acid Derivatives
Method Overview:
This approach involves hydrolyzing methylphenyl acetic acid derivatives, such as methyl phenylacetic acid, to produce the target compound. The process typically includes hydrolyzing methyl phenylacetic acid using acid or alkaline conditions, followed by purification steps.
- Hydrolysis of methyl phenylacetic acid derivatives under controlled conditions (acidic or basic).
- Neutralization with alkali (e.g., sodium hydroxide).
- Decolorization using activated carbon.
- Acidification to precipitate the desired acid.
Research Findings:
According to a patent, the process involves hydrolyzing methylbenzene acetonitrile at 90–150°C with sulfuric acid, followed by neutralization, decolorization, and acidification to yield methyl phenylacetic acid, which can then be further transformed into the target compound.
| Step | Conditions | Reagents | Notes |
|---|---|---|---|
| Hydrolysis | 90–150°C | Sulfuric acid | Converts methyl phenylacetic acid derivatives into free acid |
| Neutralization | pH 7.5–10 | NaOH/KOH | Neutralizes acid, prepares for purification |
| Decolorization | 50–90°C | Activated carbon | Removes impurities |
| Acidification | pH 1–4 | Mineral acids | Precipitates the acid |
- Suitable for industrial scale.
- Uses readily available reagents.
Synthesis from 2-Bromo-1-(Bromomethyl)-4-methylbenzene
Method Overview:
This route involves oxidizing a bromomethyl derivative of a methyl-substituted benzene to produce the acetic acid derivative.
- Starting with 2-bromo-1-(bromomethyl)-4-methylbenzene.
- Oxidation using hydrogen peroxide or similar oxidants under reflux conditions.
Research Findings:
A study reports that oxidizing 2-bromo-1-(bromomethyl)-4-methylbenzene with hydrogen peroxide in ethanol-water mixture yields 2-(2-bromo-4-methylphenyl)acetic acid with a yield of approximately 67% after purification.
| Step | Conditions | Reagents | Yield | Notes |
|---|---|---|---|---|
| Oxidation | Reflux | H₂O₂, NaOH | ~67% | Converts bromomethyl group to acetic acid |
- High yield.
- Reactions are well-documented with reproducible conditions.
Multi-step Synthesis from Aromatic Precursors
Method Overview:
This involves multi-step reactions starting from simpler aromatic compounds, such as benzene derivatives, via bromination, side-chain oxidation, and functional group transformations.
- Bromination of methylbenzene (toluene).
- Side-chain oxidation to benzoic acid derivatives.
- Functionalization to introduce the acetic acid moiety.
Research Findings:
Patented processes describe bromination of toluene followed by oxidation to methyl phenylacetic acids, which are then purified and converted to the target compound.
| Step | Conditions | Reagents | Yield | Notes |
|---|---|---|---|---|
| Bromination | UV or radical conditions | Br₂ | - | Selective substitution at ortho position |
| Oxidation | Reflux | KMnO₄ or H₂O₂ | Variable | Converts methyl group to carboxylic acid |
- Utilizes common aromatic chemistry reactions.
- Suitable for large-scale synthesis.
Alternative Routes: Electrochemical and Catalytic Methods
Method Overview:
Electrochemical synthesis involves oxidizing benzyl chloride derivatives or related intermediates to the acid. Catalytic methods utilize high-pressure reactions with CO and formaldehyde derivatives.
Research Findings:
Electrochemical methods using benzyl chloride in electrolytic solutions have been demonstrated to produce the acid efficiently, though these are less common industrially.
| Method | Conditions | Reagents | Notes |
|---|---|---|---|
| Electrochemical | Electrolysis | Benzyl chloride | Less common, lab-scale |
Summary and Comparative Table
| Method | Raw Materials | Key Reactions | Typical Yield | Suitability |
|---|---|---|---|---|
| Hydrolysis of methyl derivatives | Methyl phenylacetic acid derivatives | Hydrolysis | 50–70% | Industrial, scalable |
| Oxidation of bromomethyl derivatives | 2-bromo-1-(bromomethyl)-4-methylbenzene | Oxidation | ~67% | Reproducible, high yield |
| Aromatic substitution and oxidation | Toluene derivatives | Bromination, oxidation | Variable | Laboratory, large-scale |
| Electrochemical | Benzyl chloride derivatives | Electrolysis | Variable | Specialized applications |
Q & A
Q. Critical Parameters :
- Catalyst : DMF (5 mol%) accelerates acyl chloride formation.
- Temperature : Room temperature minimizes side reactions.
- Purification : Vacuum concentration avoids thermal degradation.
How can X-ray crystallography and NMR spectroscopy be applied to confirm the molecular structure of this compound?
Basic Research Question
X-ray Crystallography :
- Crystal System : Monoclinic (space group P2₁/c) with unit cell parameters a = 12.5022 Å, b = 8.2690 Å, c = 9.0199 Å, β = 93.573° .
- Hydrogen Bonding : Centrosymmetric O–H∙∙∙O dimers (R₂²(8) motif) stabilize the crystal lattice .
Q. NMR Analysis :
- ¹H NMR : Methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~7.2–7.5 ppm) confirm substitution patterns.
- ¹³C NMR : Carboxylic acid (δ ~170 ppm) and brominated aromatic carbons (δ ~120–135 ppm) validate connectivity .
What computational and experimental methods reconcile discrepancies in electronic effects of substituents (Br, CH₃) on the phenyl ring?
Advanced Research Question
The bromine atom exerts an electron-withdrawing effect, evidenced by C–C–C bond angles (121.5° at Br vs. 118.2° at OMe), while the methyl group is electron-donating . Discrepancies between DFT-calculated and experimental angles (e.g., tilt of the acetic acid group at 78.15°) arise from crystal packing forces. Hybrid methods (e.g., QM/MM) refine steric and electronic contributions .
Q. Validation Steps :
Compare experimental bond angles with DFT-optimized geometries.
Analyze Hirshfeld surfaces to quantify intermolecular interactions .
How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in the solid state?
Advanced Research Question
The carboxylic acid group forms strong O–H∙∙∙O hydrogen bonds (distance ~1.84 Å), creating centrosymmetric dimers. These dimers stack via van der Waals interactions, with Br∙∙∙O contacts (3.23 Å) contributing to layer stability .
Q. Challenges in Crystallization :
- Solvent Choice : Polar solvents (e.g., acetic acid) favor dimer formation.
- Temperature : Slow cooling (0.1°C/min) yields diffraction-quality crystals .
What strategies address contradictions in spectroscopic data when characterizing derivatives of this compound?
Data Contradiction Analysis
Discrepancies between observed and predicted ¹H NMR shifts often stem from:
- Solvent Effects : Dielectric constant changes shift aromatic proton signals.
- Dynamic Processes : Rotameric equilibria in the acetic acid side chain broaden peaks.
Q. Resolution Methods :
Variable-temperature NMR to identify dynamic effects.
2D-COSY/NOESY to confirm coupling patterns .
What are the best practices for refining hydrogen atom positions in X-ray diffraction studies of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
